molecular formula C26H19BrN2O5 B12047423 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477729-87-6

4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12047423
CAS No.: 477729-87-6
M. Wt: 519.3 g/mol
InChI Key: OIEFIZAEGDWQRP-RWPZCVJISA-N
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Description

4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that features a combination of naphthalene, phenyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:

    Formation of the Naphthoyl Hydrazone: The initial step involves the reaction of 3-hydroxy-2-naphthoic acid with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with Methoxyphenyl Bromobenzoate: The hydrazone is then coupled with 2-methoxyphenyl 3-bromobenzoate under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the naphthoyl moiety can be reduced to form an alcohol.

    Substitution: The bromine atom on the benzoate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of naphthyl alcohol derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 4-bromobenzoate: Similar structure but with the bromine atom in a different position, potentially altering its chemical properties.

Uniqueness

The presence of the bromine atom in 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate makes it unique compared to its analogs. This substitution can influence its reactivity, making it a valuable compound for specific synthetic applications and potentially enhancing its biological activity.

Properties

CAS No.

477729-87-6

Molecular Formula

C26H19BrN2O5

Molecular Weight

519.3 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C26H19BrN2O5/c1-33-24-11-16(9-10-23(24)34-26(32)19-7-4-8-20(27)12-19)15-28-29-25(31)21-13-17-5-2-3-6-18(17)14-22(21)30/h2-15,30H,1H3,(H,29,31)/b28-15+

InChI Key

OIEFIZAEGDWQRP-RWPZCVJISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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